

comparative analysis of 3-Furoyl chloride and 2-Furoyl chloride

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Compound of Interest

Compound Name: 3-Furoyl chloride

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A Comparative Analysis of **3-Furoyl Chloride** and 2-Furoyl Chloride: Properties, Reactivity, and Applications

Introduction

Furoyl chlorides, specifically the 2- and 3-isomers, are pivotal intermediates in organic synthesis, particularly within the pharmaceutical and agrochemical industries. As acyl chlorides derived from furoic acid, their reactivity is central to the construction of more complex molecular architectures. The position of the carbonyl chloride group on the furan ring—at the second or third position—imparts distinct chemical and physical properties, influencing their reactivity, stability, and ultimate application. This guide provides an objective comparison of **3-Furoyl chloride** and 2-Furoyl chloride, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their selection and use.

Physicochemical and Spectroscopic Properties

The seemingly minor shift in the position of the acyl chloride group from the 2- to the 3-position on the furan ring results in significant differences in physical properties. 2-Furoyl chloride is a liquid at room temperature, whereas **3-Furoyl chloride** is a low-melting solid.^[1] This fundamental difference has practical implications for handling, storage, and reaction setup.

Table 1: Comparison of Physicochemical Properties

Property	2-Furoyl Chloride	3-Furoyl Chloride
CAS Number	527-69-5[1]	26214-65-3[2]
Molecular Formula	C ₅ H ₃ ClO ₂ [1]	C ₅ H ₃ ClO ₂ [2]
Molecular Weight	130.53 g/mol [1]	130.53 g/mol [2]
Physical State	Colorless to pale yellow liquid[3]	Solid
Melting Point	-2 °C[1][4]	25-30 °C[5]
Boiling Point	173-174 °C[1][6]	62 °C (at reduced pressure)[5]
Density	~1.32 g/mL at 20°C[1]	~1.32 g/cm ³ (Predicted)[5]
Refractive Index	n _{20/D} 1.53[4]	n _{20/D} 1.501

Table 2: Comparative Spectroscopic Data

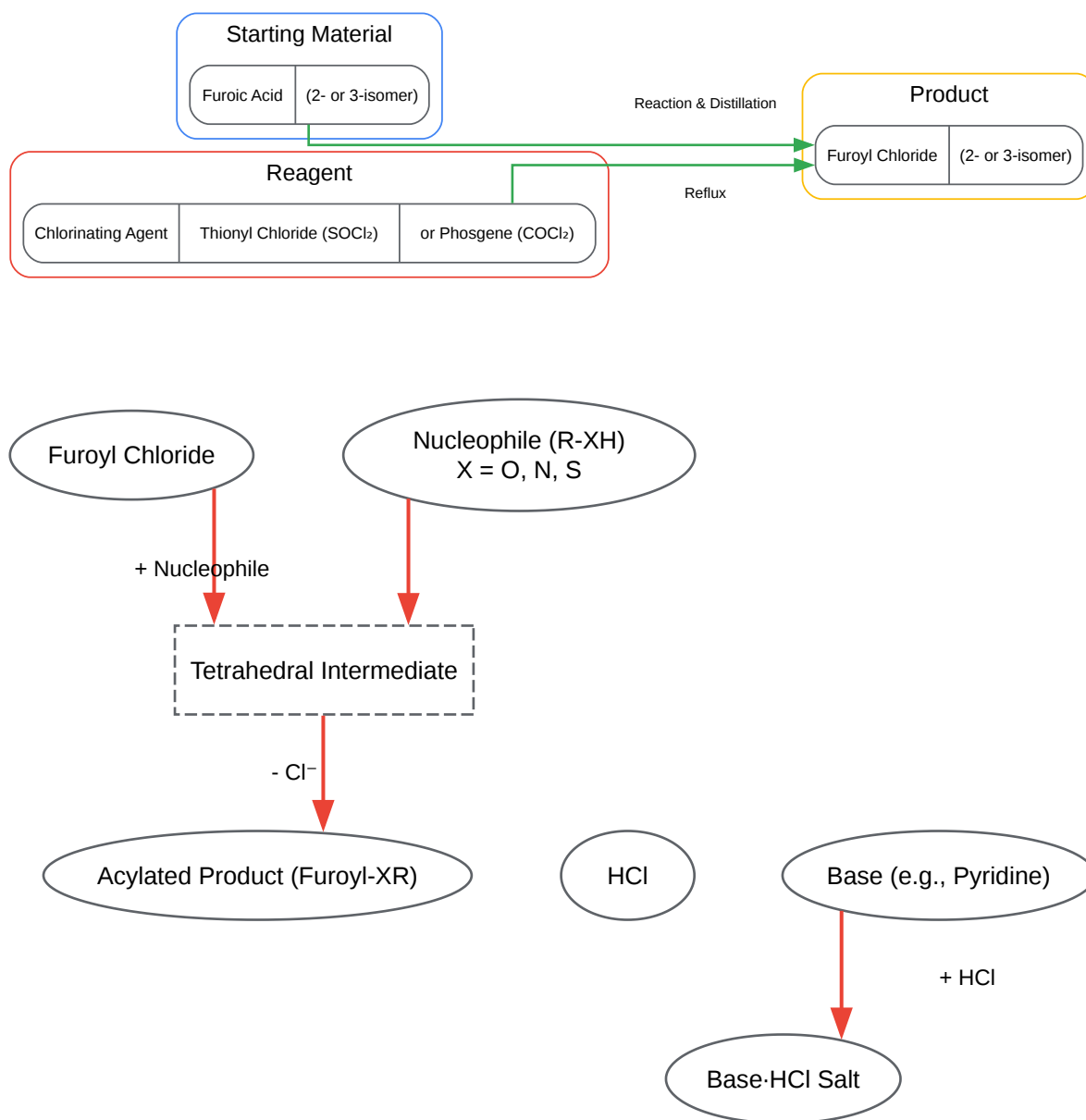
Spectroscopic Data	2-Furoyl Chloride	3-Furoyl Chloride
¹ H NMR (CDCl ₃ , ppm)	δ 7.77 (d), 7.50 (d), 6.65 (dd) [7]	δ 8.11 (dd), 7.57 (t), 6.85 (dd) (in Methanol-d ₄)[8]
¹³ C NMR (CDCl ₃ , ppm)	δ 158.5, 149.5, 146.2, 123.9, 113.2	Data available, specific peaks vary by solvent.
IR (cm ⁻¹)	Characteristic C=O stretch ~1750-1780 cm ⁻¹	Characteristic C=O stretch ~1750-1780 cm ⁻¹ [2]

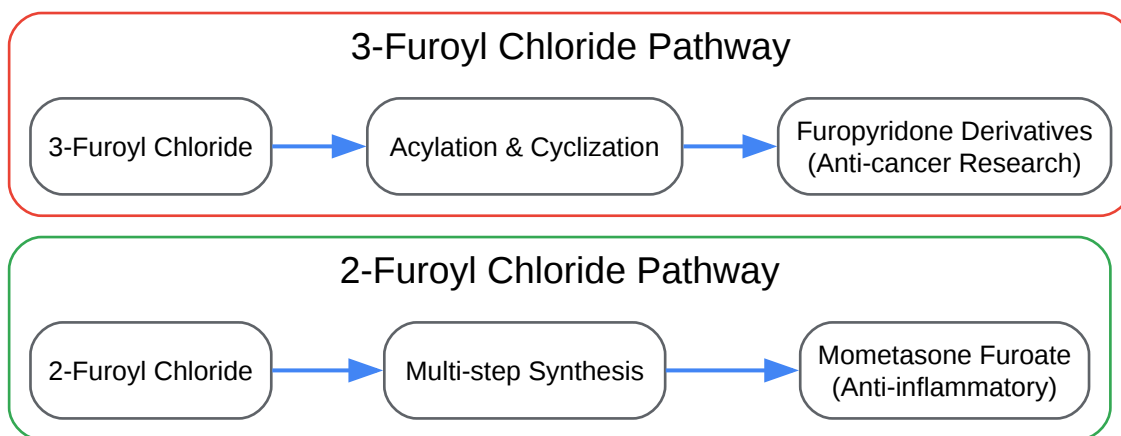
Synthesis and Reactivity

Both isomers are typically synthesized from their corresponding furoic acids. The reactivity of the acyl chloride group is paramount, enabling acylation of various nucleophiles. The electronic properties of the furan ring, influenced by the position of the electron-withdrawing acyl chloride group, affect the stability and reactivity of the molecule. Computational studies indicate that 2-furoyl chloride exists predominantly in a cis conformation due to conjugation effects.[9]

General Synthesis Workflow

The most common laboratory and industrial synthesis involves the reaction of the corresponding furoic acid with a chlorinating agent, such as thionyl chloride or phosgene.^{[1][10]}





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